N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide
Description
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepinone core fused with a pyrrole-acetamide side chain. Its structural uniqueness lies in the combination of the oxazepinone ring (a seven-membered heterocycle with oxygen and nitrogen) and the 1H-pyrrol-1-yl acetamide moiety, which may influence hydrogen-bonding interactions and solubility .
Properties
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-pyrrol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16(12-19-8-3-4-9-19)18-7-10-20-11-14-5-1-2-6-15(14)23-13-17(20)22/h1-6,8-9H,7,10-13H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZMYWKWQSFQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)CN3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting from a substituted benzoic acid, cyclization with a suitable amine yields the benzo[f][1,4]oxazepinone core.
Nucleophilic addition of a 2-aminoethyl group followed by amidation with 1H-pyrrole-1-yl acetic acid completes the synthesis.
Industrial Production Methods: For large-scale production, optimizing solvent choices, reaction times, and purification processes ensures maximal yield and purity. Catalysts or alternative routes may be explored for efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It may undergo oxidative transformations, especially on the pyrrole ring.
Reduction: : Reductive conditions may convert the oxo group to a hydroxyl.
Substitution: : Halogenation or nitration reactions are plausible on the aromatic ring.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2.
Reduction: : NaBH4, LiAlH4.
Substitution: : Halogenating agents like Br2 or nitrating mixtures like HNO3/H2SO4.
Major Products
Oxidation of the pyrrole yields N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,5-dihydroxypyrrol-1-yl)acetamide.
Reduction converts the oxo group to a hydroxyl group.
Substitution yields compounds like N-(2-(3-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide exhibit significant anticancer properties. Studies have shown that benzoxazepine derivatives can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Neuroprotective Effects
The compound has potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in neurodegeneration, has been noted as a promising therapeutic target .
Anti-inflammatory Properties
This compound may also exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This application is particularly relevant in chronic inflammatory conditions .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Neuroprotection | GSK-3β inhibition in neurodegeneration | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, a series of benzoxazepine derivatives were evaluated for their anticancer properties against various human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity . The mechanism was attributed to the induction of apoptosis via activation of caspase pathways.
Mechanism of Action
Molecular Targets: : The benzo[f][1,4]oxazepine core suggests potential interaction with central nervous system receptors or enzymes.
Pathways: : It may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzodiazepine, oxazinone, and oxadiazole derivatives. Below is a systematic comparison based on synthesis, spectral properties, and substituent effects:
Core Heterocycle Analogues
Key Observations :
- The target compound and 29c share a 3-oxo heterocyclic core but differ in substituents. The thiazole group in 29c may enhance π-stacking interactions compared to the pyrrole group in the target compound .
- Compound 9 incorporates a benzo[e][1,3]oxazepine-dione core, which introduces additional hydrogen-bonding sites (carbonyl groups) compared to the target’s benzo[f][1,4]oxazepinone .
Acetamide-Linked Analogues
Structure-Activity Relationship (SAR) Insights
Biological Activity
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound belonging to the class of benzoxazepine derivatives. Its unique structure suggests potential pharmacological activities, particularly in modulating various biological pathways. This article reviews the biological activity of this compound based on diverse scientific sources, including case studies and research findings.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of 349.4 g/mol. It features a benzo[f][1,4]oxazepine core structure that is known for its diverse biological activities. The presence of both oxazepine and pyrrole moieties enhances its potential interactions with biological targets.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways related to pain and inflammation.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activities. For instance:
- In vitro Studies : A study demonstrated that derivatives of benzoxazepine significantly suppressed necroptotic cell death in human monocytic U937 cells, indicating potential therapeutic applications in inflammatory diseases .
Cytotoxicity and Antitumor Activity
The compound has shown promise in cytotoxicity assays against various cancer cell lines:
These results suggest that the compound may have potential as an antitumor agent, particularly in acute myeloid leukemia (AML).
Case Studies
Case Study: Acute Myeloid Leukemia (AML)
In a phenotypic screening study involving AML cell lines, several benzoxazepine derivatives demonstrated the ability to induce differentiation and apoptosis in cancer cells. The study highlighted the structure-activity relationship (SAR), showing that specific substitutions at the N-1 position enhanced biological activity .
Case Study: RIPK1 Kinase Inhibition
A related compound showed high potency for RIPK1 kinase inhibition (Ki = 0.91 nM), which is crucial for regulating necroptosis. This suggests that similar compounds could be developed for therapeutic applications targeting necroptotic pathways .
Pharmacokinetics
Preliminary pharmacokinetic studies indicate that compounds within this class possess favorable oral bioavailability and systemic exposure. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
